molecular formula C8H8ClNO2 B12093515 2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one

2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one

Cat. No.: B12093515
M. Wt: 185.61 g/mol
InChI Key: YHJQLDOGZFJAKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-hydroxybenzaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups in conjunction with a chloro-substituted phenyl ring makes it a valuable compound for various applications .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-amino-1-(2-chloro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8ClNO2/c9-7-2-1-5(11)3-6(7)8(12)4-10/h1-3,11H,4,10H2

InChI Key

YHJQLDOGZFJAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CN)Cl

Origin of Product

United States

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